molecular formula C9H12Br2S B3364818 2,5-dibromo-3-pentylThiophene CAS No. 1187577-37-2

2,5-dibromo-3-pentylThiophene

Cat. No.: B3364818
CAS No.: 1187577-37-2
M. Wt: 312.07 g/mol
InChI Key: RSTUYGGGTRYZIU-UHFFFAOYSA-N
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Description

2,5-Dibromo-3-pentylthiophene is an organobromine compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. The presence of bromine atoms at the 2 and 5 positions and a pentyl group at the 3 position makes this compound particularly interesting for various chemical applications, especially in the field of organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dibromo-3-pentylthiophene typically involves the bromination of 3-pentylthiophene. The process can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform at room temperature. The general reaction scheme is as follows:

  • Bromination with Bromine

    • 3-Pentylthiophene is dissolved in dichloromethane.
    • Bromine is added dropwise to the solution.
    • The reaction mixture is stirred at room temperature until the reaction is complete.
    • The product is then purified by column chromatography.
  • Bromination with N-Bromosuccinimide (NBS)

    • 3-Pentylthiophene is dissolved in chloroform.
    • NBS is added to the solution.
    • The reaction mixture is stirred at room temperature.
    • The product is purified by recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The choice of brominating agent and solvent may vary depending on the specific requirements and cost considerations.

Chemical Reactions Analysis

Types of Reactions

2,5-Dibromo-3-pentylthiophene undergoes various chemical reactions, including:

  • Substitution Reactions

      Suzuki Coupling: This reaction involves the coupling of this compound with aryl or alkyl boronic acids in the presence of a palladium catalyst. The reaction is typically carried out in an aqueous-organic solvent mixture with a base such as potassium carbonate.

      Stille Coupling: This reaction involves the coupling of this compound with organostannanes in the presence of a palladium catalyst. The reaction is usually conducted in an organic solvent such as toluene.

  • Reduction Reactions

    • Reduction of the bromine atoms can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions such as Suzuki and Stille couplings.

    Boronic Acids and Organostannanes: Used as coupling partners in substitution reactions.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride for reduction reactions.

Major Products Formed

    Coupling Products: Formation of biaryl or diaryl compounds depending on the coupling partner.

    Reduced Products: Formation of 3-pentylthiophene or partially reduced derivatives.

Scientific Research Applications

2,5-Dibromo-3-pentylthiophene has several scientific research applications, including:

  • Organic Electronics

    • Used as a building block for the synthesis of conjugated polymers and small molecules for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
  • Materials Science

    • Employed in the development of novel materials with unique electronic and optical properties.
  • Medicinal Chemistry

    • Investigated for its potential use in the synthesis of biologically active compounds and pharmaceuticals.
  • Chemical Biology

    • Used as a probe or ligand in biochemical assays and studies.

Mechanism of Action

The mechanism of action of 2,5-dibromo-3-pentylthiophene in various applications depends on its chemical reactivity and interaction with other molecules. In coupling reactions, the bromine atoms at the 2 and 5 positions act as leaving groups, allowing the formation of new carbon-carbon bonds. The pentyl group at the 3 position provides steric hindrance and electronic effects that influence the reactivity and selectivity of the compound.

Comparison with Similar Compounds

Similar Compounds

    2,5-Dibromo-3-hexylthiophene: Similar structure with a hexyl group instead of a pentyl group. Used in similar applications in organic electronics and materials science.

    2,5-Dibromo-3-methylthiophene: Contains a methyl group at the 3 position. Used in the synthesis of various thiophene-based compounds and materials.

Uniqueness

2,5-Dibromo-3-pentylthiophene is unique due to the presence of the pentyl group, which provides specific steric and electronic properties that can influence its reactivity and the properties of the resulting products. This makes it a valuable compound for the development of novel materials and applications in organic electronics and other fields.

Properties

IUPAC Name

2,5-dibromo-3-pentylthiophene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12Br2S/c1-2-3-4-5-7-6-8(10)12-9(7)11/h6H,2-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTUYGGGTRYZIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC1=C(SC(=C1)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Br2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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